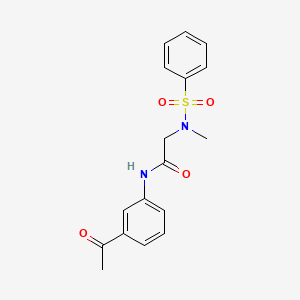

N~1~-(3-acetylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N1-(3-acetylphenyl)-N2-methyl-N2-(phenylsulfonyl)glycinamide and related compounds involves multiple steps, including acylation, sulfonation, and amide formation. Key methods involve reactions of benzenesulfonamide derivatives treated with alkaline conditions leading to various transformations, including rearrangement and hydrolysis processes (Dohmori, 1964). Additionally, flexible ligands such as N,N′-(1,3-phenylenedisulfonyl)bis(glycine) have been synthesized, showing the versatility of sulfonyl compounds in creating complex molecular structures (Ma et al., 2008).

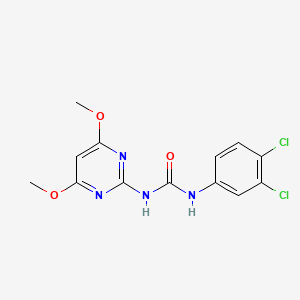

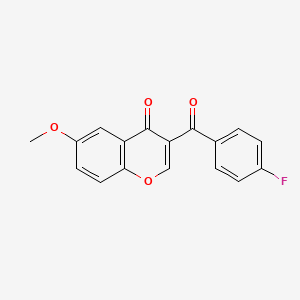

Molecular Structure Analysis

Molecular structure analysis, such as X-ray diffraction and spectroscopic techniques, provides insight into the configuration and spatial arrangement of atoms within these compounds. Studies demonstrate the intricate details of molecular structures, including bond lengths and angles critical for understanding the compound's reactivity and properties (Gültekin et al., 2020).

Chemical Reactions and Properties

N1-(3-acetylphenyl)-N2-methyl-N2-(phenylsulfonyl)glycinamide and similar molecules participate in various chemical reactions, including electrophile-induced cyclization, radical reactions, and rearrangements. These reactions reflect the compound's reactivity and interaction with other chemical entities, leading to diverse chemical behavior and potential for synthesis of novel compounds (Christov & Ivanov, 2004).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of N1-(3-acetylphenyl)-N2-methyl-N2-(phenylsulfonyl)glycinamide in different environments. These characteristics are vital for the compound's application in synthesis, catalysis, and other chemical processes.

Chemical Properties Analysis

Chemical properties, including reactivity with various agents, stability under different conditions, and the potential for forming derivatives, are fundamental aspects of N1-(3-acetylphenyl)-N2-methyl-N2-(phenylsulfonyl)glycinamide. Studies on related compounds have demonstrated diverse functionalities, such as the ability to undergo radical reactions and serve as ligands in coordination chemistry, reflecting the rich chemistry of sulfonamide-based compounds (Liu & Li, 2016).

Mecanismo De Acción

Target of Action

The primary targets of CBKinase1_002740, also known as HMS2671F15, CBKinase1_015140, or N1-(3-acetylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, are the isoforms of the casein kinase 1 (CK1) family . These isoforms have been shown to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

It is known that ck1 isoforms regulate key signaling pathways critically involved in tumor progression . The compound likely interacts with these isoforms, influencing their activity and thus the signaling pathways they regulate.

Biochemical Pathways

The affected biochemical pathways include those involved in cell cycle regulation, transcription and translation, cytoskeletal structure, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these pathways are broad and can influence various aspects of cellular function and behavior.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific CK1 isoforms it targets and the pathways these isoforms regulate. Given the role of CK1 in various cellular processes, the effects could potentially include changes in cell cycle progression, gene expression, cytoskeletal organization, cell adhesion, and signal transduction .

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-2-[benzenesulfonyl(methyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-13(20)14-7-6-8-15(11-14)18-17(21)12-19(2)24(22,23)16-9-4-3-5-10-16/h3-11H,12H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDAJJUPHFBDFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24794376 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-acetylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5777259.png)

![3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline](/img/structure/B5777269.png)

![N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5777274.png)

![3-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5777278.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5777288.png)

![N-(4-{N-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5777303.png)

![ethyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B5777310.png)

![5,6-dimethyl-4-[4-(2-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5777318.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B5777334.png)